4-(2-aminoethyl)-N,N-diethylaniline
Overview
Description
4-(2-Aminoethyl)-N,N-diethylaniline is a chemical compound that has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . It has also been used as a reagent in polycondensation reactions .
Synthesis Analysis
The synthesis of this compound involves complexation reactions . For instance, the title compound, [CdBr2 (C6H14N2O)], was synthesized upon complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K .Molecular Structure Analysis
The molecular formula of this compound is C8H12N2 . It has an average mass of 136.194 Da and a mono-isotopic mass of 136.100052 Da .Chemical Reactions Analysis
This compound undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of 1.591, a boiling point of 103 °C/0.3 mmHg, a melting point of 28-31 °C, and a density of 1.034 g/mL at 25 °C .Scientific Research Applications
Corrosion Inhibition
A Schiff base derivative of 4-(2-aminoethyl)-N,N-diethylaniline exhibited significant corrosion inhibition properties on Q235 mild steel in an acidic environment. This compound, with multiple pyridine and benzene rings, was tested using various methods such as weight loss experiments, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was found to be a mixed-type inhibitor and adhered to the Langmuir adsorption isotherm, as revealed by SEM-EDX and XPS techniques. Quantum chemical calculations and molecular dynamic simulations were used to establish the correlation between structure and corrosion inhibition efficiency (Ji et al., 2016).
Dye Synthesis and Coloration
This compound's derivatives were used in the synthesis of blue azo disperse dyes. The color of these dyes varied depending on the substituents, exhibiting both positive and negative solvatochromic effects in different solvents. The study highlights the relationship between electronic and steric effects of the acylamino substituents and the resultant dye color (Peters & Chisowa, 1993).
Genotoxicity Studies
N,N-diethylaniline, a derivative, was investigated for genotoxicity by examining its ability to induce sister chromatid exchanges (SCEs) in human lymphocytes. Significant increases in SCE frequency were observed both with and without metabolic activation, suggesting genotoxic potential (Li & Minami, 1997).
Photocleavage and DNA Binding
Methylene violet 3RAX and its derivatives, synthesized from 4′-amino-N,N-diethylaniline, were studied for their binding modes with DNA and their photocleavage ability. These compounds showed varying degrees of DNA photocleavage and singlet oxygen production, highlighting their potential in DNA studies (Yang et al., 2017).
Photoactive Azoimine Dyes
4-(2-Pyridylazo)-N,N-diethylaniline and its analogs, photoactive azoimine dyes, were synthesized and characterized. They showed different photochemical behaviors compared to non-dialkylamino substituent compounds, with unique emission spectra and photoisomerization properties, as supported by computational studies (Yoopensuk et al., 2012).
Radical Cation Reactivity
The reactivity of N,N-diethylaniline radical cations was explored, revealing their tendency to dimerize or undergo nucleophilic substitution in the presence of various nucleophiles. These reactions, monitored by absorption spectroscopy, are significant for understanding the behavior of dialkylaniline radical cations (Kirchgessner, Sreenath, & Gopidas, 2006).
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-N,N-diethylaniline, also known as 4-(2-Aminoethyl)benzenesulfonamide or AEBSF, is carbonic anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
This compound interacts with its target, CAII, by binding to it . This binding can inhibit the activity of CAII, thereby affecting the balance of pH in the body . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CAII by this compound can affect several biochemical pathways. CAII is involved in the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes, including respiration and pH regulation . By inhibiting CAII, this compound can potentially disrupt these processes.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The inhibition of CAII by this compound can lead to changes in pH balance in the body . This could potentially affect a variety of molecular and cellular processes, including cellular respiration and the functioning of other enzymes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of CAII and, consequently, the efficacy of this compound as an inhibitor . Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other chemicals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using 4-(2-aminoethyl)-N,N-diethylaniline as a model compound .
Cellular Effects
The biochemical and physiological effects of this compound have been the subject of investigation, shedding light on its potential in scientific research and laboratory experiments . More detailed studies are needed to fully understand its effects on various types of cells and cellular processes.
Molecular Mechanism
Regarding its mechanism of action, this compound is believed to function as an inhibitor of several enzymes, including cholinesterases, cytochrome P450, and acetylcholinesterase . By binding to the active sites of these enzymes, it effectively blocks their activity, preventing them from catalyzing their respective reactions .
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTJQHIPOJCVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737720-20-6 | |
Record name | 4-(2-aminoethyl)-N,N-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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